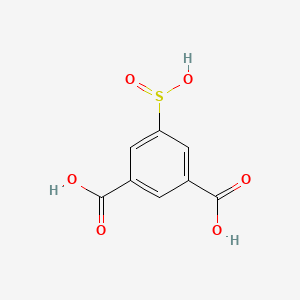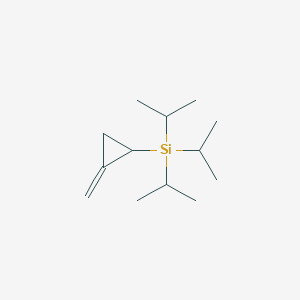
Silane, (methylenecyclopropyl)tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (methylenecyclopropyl)tris(1-methylethyl)- is an organosilicon compound known for its unique structure and reactivity. This compound is characterized by the presence of a methylenecyclopropyl group attached to a silicon atom, which is further bonded to three isopropyl groups. The compound’s distinct structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (methylenecyclopropyl)tris(1-methylethyl)- typically involves a two-step process. Initially, isopropyl magnesium chloride is synthesized by reacting magnesium with 2-chloropropane. This intermediate is then reacted with trichlorosilane in the presence of a weak polar solvent at low temperatures to yield the desired silane compound . The use of a weak polar solvent helps in preventing side reactions and ensures high purity of the final product.
Industrial Production Methods
In industrial settings, the production of Silane, (methylenecyclopropyl)tris(1-methylethyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through distillation to achieve a purity level of 99% .
Chemical Reactions Analysis
Types of Reactions
Silane, (methylenecyclopropyl)tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylenecyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Substituted silanes with various functional groups.
Scientific Research Applications
Silane, (methylenecyclopropyl)tris(1-methylethyl)- finds applications in several scientific fields:
Chemistry: Used as a radical reducing agent and in hydrosilylation reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in drug development and as a precursor for pharmaceuticals.
Industry: Applied in the production of silicone-based materials and coatings.
Mechanism of Action
The compound exerts its effects primarily through radical mechanisms. In radical reactions, the silicon-hydrogen bond can be homolytically cleaved to generate a silicon-centered radical. This radical can then participate in various chemical transformations, including reduction and hydrosilylation . The methylenecyclopropyl group can also undergo ring-opening reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent.
Triisopropylsilane: Similar in structure but lacks the methylenecyclopropyl group.
Uniqueness
Silane, (methylenecyclopropyl)tris(1-methylethyl)- is unique due to the presence of the methylenecyclopropyl group, which imparts additional reactivity and versatility compared to other silanes. This makes it particularly valuable in specialized chemical reactions and applications.
Properties
CAS No. |
405111-96-8 |
|---|---|
Molecular Formula |
C13H26Si |
Molecular Weight |
210.43 g/mol |
IUPAC Name |
(2-methylidenecyclopropyl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H26Si/c1-9(2)14(10(3)4,11(5)6)13-8-12(13)7/h9-11,13H,7-8H2,1-6H3 |
InChI Key |
UCFRTHIRUFYSMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1CC1=C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


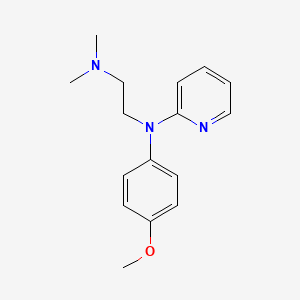
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
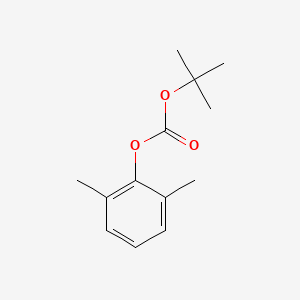
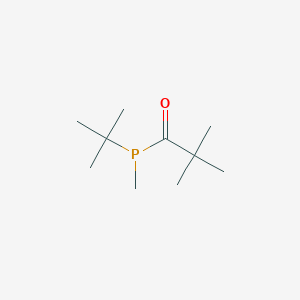
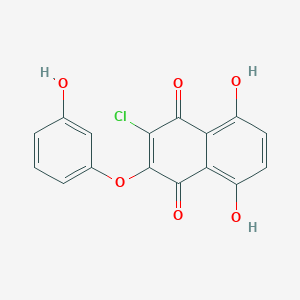
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
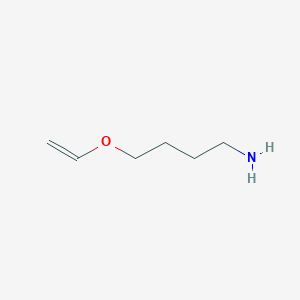
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
